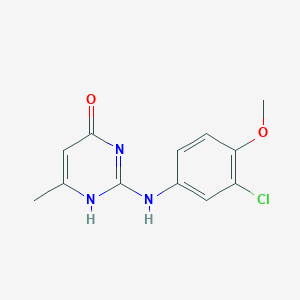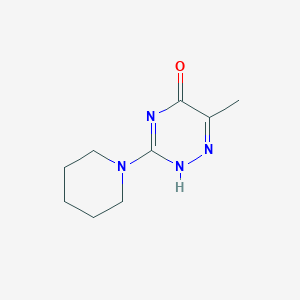![molecular formula C20H14ClN3O3S B254670 (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)
(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazolo[3,2-b][1,2,4]triazine family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This, in turn, leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new therapies for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in lab experiments is its high potency. The compound has been found to have a high level of activity against cancer cells, making it a useful tool for researchers studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and proper safety precautions must be taken to ensure the safety of researchers working with this compound.
Orientations Futures
There are several potential future directions for research on (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its high potency and range of biochemical and physiological effects make it a useful tool for researchers studying cancer biology and other areas of research. Further studies are needed to fully understand the potential of this compound and its future applications in scientific research.
Méthodes De Synthèse
The synthesis of (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting Schiff base is then reacted with 2-aminothiophenol in the presence of glacial acetic acid to yield the final product. This synthesis method has been reported to have a high yield and is easy to perform.
Applications De Recherche Scientifique
(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C20H14ClN3O3S |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
(2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14ClN3O3S/c1-27-15-8-4-13(5-9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3/b17-11- |
Clé InChI |
GWKVTIAJVRRICP-BOPFTXTBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)

![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
